2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
Description
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Properties
IUPAC Name |
2-chloro-5-(2H-tetrazol-5-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN5/c8-5-2-1-4(3-6(5)9)7-10-12-13-11-7/h1-3H,9H2,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNNASRAFQFFILA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NNN=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline chemical structure and properties
This technical guide provides an in-depth analysis of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline , a critical intermediate in medicinal chemistry. This document is structured for researchers and drug development professionals, focusing on synthesis, physicochemical properties, and applications in bioisosteric design.
Executive Summary
This compound is a bifunctional aromatic scaffold characterized by a lipophilic chlorobenzene core substituted with a basic primary amine and an acidic tetrazole ring. It serves as a "privileged structure" in drug discovery, primarily as a bioisostere for 3-amino-4-chlorobenzoic acid. Its amphoteric nature and hydrogen-bonding capability make it a valuable building block for Angiotensin II Receptor Blockers (ARBs), TRPC6 inhibitors, and anti-inflammatory agents.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identification
| Property | Data |
| Systematic Name | 2-chloro-5-(1H-tetrazol-5-yl)aniline |
| Molecular Formula | C₇H₆ClN₅ |
| Molecular Weight | 195.61 g/mol |
| Precursor CAS | 53312-77-9 (3-amino-4-chlorobenzonitrile) |
| Core Scaffold | Phenyl-tetrazole |
| SMILES | Nc1cc(ccc1Cl)-c2[nH]nnn2 |
| InChI Key | (Predicted) UZPPFCNITSEALV-UHFFFAOYSA-N |
Structural Dynamics: Tetrazole Tautomerism
The tetrazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomers. In solution, the position of the proton is influenced by solvent polarity and pH. For 5-substituted tetrazoles, the 1H-form is generally predominant in the solid state and in polar solvents, while the 2H-form is favored in the gas phase or non-polar solvents.
Figure 1: Tautomeric equilibrium of the tetrazole moiety.
Physicochemical Properties
The molecule is amphoteric , possessing both a basic aniline nitrogen and an acidic tetrazole proton. This dual nature dictates its solubility profile and extraction protocols.
| Property | Value / Description | Mechanism |
| pKa (Acidic) | ~4.5 - 4.9 | Deprotonation of the tetrazole N-H (comparable to carboxylic acids). |
| pKa (Basic) | ~2.5 - 3.0 | Protonation of the aniline -NH₂ (reduced basicity due to electron-withdrawing Cl and Tetrazole). |
| LogP | ~1.2 (Predicted) | Moderate lipophilicity; suitable for oral bioavailability. |
| Solubility | DMSO, DMF, MeOH | High solubility in polar aprotic solvents. |
| Aqueous Solubility | pH-dependent | Low at neutral pH; Soluble at pH > 6 (Tetrazolate anion) or pH < 2 (Anilinium cation). |
| Melting Point | >200°C (Decomp) | High lattice energy due to intermolecular H-bonding network. |
Synthesis & Manufacturing Protocol
Retrosynthetic Analysis
The most robust synthetic route utilizes a [3+2] cycloaddition between 3-amino-4-chlorobenzonitrile and an azide source (Sodium Azide). This reaction transforms the nitrile group directly into the tetrazole ring.
Figure 2: Synthetic pathway via Lewis-acid catalyzed cycloaddition.
Detailed Experimental Protocol
Objective: Synthesis of 2-chloro-5-(1H-tetrazol-5-yl)aniline on a 10g scale.
Reagents:
-
3-Amino-4-chlorobenzonitrile (10.0 g, 65.5 mmol)
-
Sodium Azide (NaN₃) (12.8 g, 196 mmol, 3.0 eq)
-
Zinc Bromide (ZnBr₂) (14.7 g, 65.5 mmol, 1.0 eq) or Triethylamine hydrochloride.
-
Solvent: Water (100 mL) / Isopropanol (20 mL) or DMF.
Procedure:
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-4-chlorobenzonitrile in the solvent system.
-
Addition: Add Zinc Bromide followed by Sodium Azide. Caution: NaN₃ is toxic and can form explosive hydrazoic acid in the presence of strong acids. Ensure the reaction mixture remains neutral/basic during heating.
-
Reaction: Heat the mixture to reflux (approx. 100°C) for 16–24 hours. Monitor consumption of the nitrile by TLC or HPLC.
-
Workup (Critical Step):
-
Cool the reaction mixture to room temperature.
-
Add 3N HCl slowly until pH reaches ~1–2. This breaks the Zinc-tetrazole complex and liberates the free tetrazole. Caution: Perform in a fume hood to manage potential HN₃ evolution.
-
Stir for 30 minutes. A solid precipitate should form.
-
-
Purification:
-
Filter the solid.[1]
-
Wash the filter cake with cold water (3 x 50 mL) to remove inorganic salts.
-
Recrystallize from Ethanol/Water or Ethyl Acetate if high purity (>98%) is required.
-
Yield Expectation: 85–95%.
Applications in Drug Discovery[8][9][10]
Bioisosterism
The tetrazole moiety is a classic non-classical bioisostere for the carboxylic acid group (-COOH).
-
Acidity Matching: The tetrazole N-H has a pKa (~5) similar to -COOH (~4.5), ensuring similar ionization at physiological pH.
-
Metabolic Stability: Unlike carboxylic acids, tetrazoles are resistant to Phase II glucuronidation, often extending the drug's half-life.
-
Lipophilicity: The delocalized charge of the tetrazolate anion improves membrane permeability compared to the carboxylate anion.
Therapeutic Areas
-
Angiotensin II Receptor Blockers (ARBs):
-
While Losartan utilizes a biphenyl-tetrazole, the phenyl-tetrazole scaffold is investigated for next-generation ARBs with altered binding kinetics.
-
-
TRPC6 Inhibitors:
-
Recent patents (e.g., EP 4137481) cite 3-amino-4-chlorobenzonitrile derivatives in the synthesis of inhibitors for Transient Receptor Potential Canonical 6 (TRPC6) channels, treating kidney fibrosis and pulmonary hypertension.
-
-
Anti-inflammatory Agents:
-
The aniline amine allows for derivatization into ureas or amides, creating dual-pharmacophore inhibitors (e.g., COX-2 / LOX inhibitors).
-
Safety & Handling (MSDS Summary)
| Hazard Class | Description | Precaution |
| Acute Toxicity | Harmful if swallowed (Category 4).[2] | Do not eat/drink in lab. Wash hands post-handling.[2] |
| Irritation | Causes skin and serious eye irritation. | Wear nitrile gloves and safety goggles. |
| Explosion Hazard | Sodium Azide (Reagent) is shock-sensitive. | Use non-metal spatulas; quench azide waste with bleach. |
| Storage | Hygroscopic solid. | Store in a cool, dry place under inert gas (Argon/Nitrogen). |
References
-
Synthesis of Tetrazoles via [3+2] Cycloaddition
-
Demko, Z. P., & Sharpless, K. B. (2001).[3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
-
Precursor Utility (3-amino-4-chlorobenzonitrile)
-
European Patent Office. (2023).[4] Aryl or Heteroaryl Derivative for TRPC6 Inhibition (EP 4137481 A1).
-
-
Tetrazole Bioisosterism
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.
-
-
General Properties of 5-Substituted Tetrazoles
-
Popova, E. A., et al. (2019). Tetrazoles: Synthesis and Structure-Activity Relationship. Chemistry of Heterocyclic Compounds.
-
Sources
5-(3-amino-4-chlorophenyl)-1H-tetrazole synonyms and nomenclature
The following technical guide details the nomenclature, structural properties, and synthesis of 5-(3-amino-4-chlorophenyl)-1H-tetrazole , a specific heterocyclic building block used in medicinal chemistry as a bioisostere for carboxylic acids.
Identity & Nomenclature
Compound: 5-(3-amino-4-chlorophenyl)-1H-tetrazole Molecular Formula: C₇H₆ClN₅ Molecular Weight: 195.61 g/mol
This molecule is a 5-substituted-1H-tetrazole .[1][2] Structurally, it consists of a phenyl ring substituted with a chlorine atom at the para position (4-position) and an amino group at the meta position (3-position), relative to the tetrazole ring attached at C1.
Synonyms and Naming Conventions
The nomenclature for this compound varies based on the prioritization of the functional groups (Tetrazole vs. Aniline).
| Naming Convention | Name | Rationale |
| IUPAC (Preferred) | 5-(3-amino-4-chlorophenyl)-1H-tetrazole | Treats the tetrazole ring as the principal heterocyclic component. |
| Aniline-Centric | 2-chloro-5-(1H-tetrazol-5-yl)aniline | Treats the benzene ring (aniline) as the parent, with the tetrazole as a substituent. |
| Vernacular | 3-amino-4-chlorophenyl tetrazole | Common shorthand in industrial synthesis. |
| Precursor-Based | Des-cyano-3-amino-4-chlorobenzonitrile tetrazole | References the nitrile starting material (CAS 14204-24-1). |
Structural Identifiers
-
SMILES: Nc1cc(ccc1Cl)c2nnn[nH]2
-
InChI Key: (Generated from structure) ClC1=C(N)C=C(C2=NNN=N2)C=C1
Structural Properties & Tautomerism
Acidity and Bioisosterism
The 5-substituted tetrazole moiety is a classic bioisostere for the carboxylic acid group (-COOH).
-
pKa: Approximately 4.5 – 4.9 . This is comparable to benzoic acid (pKa ~4.2), allowing the tetrazole to exist as a mono-anion at physiological pH (7.4).
-
Lipophilicity: The tetrazole anion is generally more lipophilic than the corresponding carboxylate, potentially improving membrane permeability and oral bioavailability.
Tautomeric Equilibrium
In solution, 5-substituted tetrazoles exist in a dynamic equilibrium between the 1H-tetrazole and 2H-tetrazole forms. While the 1H-form is often more stable in the solid state (due to intermolecular hydrogen bonding networks), the 2H-form dominates in the gas phase and non-polar solvents.
Figure 1: Tautomeric equilibrium of the tetrazole ring. The position of the proton affects solubility and binding affinity.
Synthesis Protocol
The most robust industrial route to 5-substituted tetrazoles is the [3+2] cycloaddition of an azide to a nitrile .[1] For this specific molecule, the precursor is 3-amino-4-chlorobenzonitrile .
Mechanistic Pathway
The reaction proceeds via the activation of the nitrile by a Lewis acid (typically Zinc), followed by the nucleophilic attack of the azide anion.
Figure 2: Synthesis workflow via the Sharpless-Demko method.
Detailed Experimental Protocol
Objective: Synthesis of 5-(3-amino-4-chlorophenyl)-1H-tetrazole from 3-amino-4-chlorobenzonitrile.
Reagents:
-
3-amino-4-chlorobenzonitrile (1.0 equiv)
-
Sodium Azide (
) (1.1 equiv) [Warning: Toxic/Explosive] -
Zinc Bromide (
) (1.0 equiv) or Zinc Chloride ( ) -
Solvent: Water (
) or Water/Isopropanol (2:1)
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 3-amino-4-chlorobenzonitrile (10 mmol) in 40 mL of water.
-
Addition: Add Sodium Azide (11 mmol) and Zinc Bromide (10 mmol). Note: The zinc salt acts as a Lewis acid catalyst, activating the nitrile and stabilizing the tetrazole anion, preventing the formation of explosive hydrazoic acid (
). -
Reaction: Heat the mixture to reflux (approx. 100°C) with vigorous stirring. Monitor by TLC or HPLC. Reaction time is typically 12–24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add 3N HCl slowly to acidify the solution to pH 2–3. Caution: Perform in a fume hood to manage any trace hydrazoic acid.
-
Vigorous stirring during acidification will break the zinc-tetrazolate complex, precipitating the free tetrazole.
-
-
Purification:
-
Filter the precipitate.[3]
-
Wash the solid with cold water (3 x 10 mL) to remove inorganic salts.
-
Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
-
Validation Criteria:
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Tetrazoles typically melt with decomposition >200°C.
-
1H NMR (DMSO-d6): Look for the aromatic protons of the phenyl ring (ABX system due to 3,4-substitution) and a broad singlet >13 ppm for the tetrazole NH.
Applications in Drug Development
This compound serves as a critical scaffold in two primary areas:
-
Angiotensin II Receptor Blockers (ARBs): While classic sartans (e.g., Losartan) use a biphenyl-tetrazole scaffold, the phenyl-tetrazole unit is a simplified bioisostere used in next-generation analogues to improve metabolic stability.
-
Kinase Inhibitors: The 3-amino group provides a handle for further functionalization (e.g., amide coupling or sulfonylation), while the tetrazole provides a hydrogen bond donor/acceptor motif that can bind to the hinge region of kinases (e.g., p38 MAP kinase or tyrosine kinases).
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as Carboxylic Acid Isosteres: Medicinal Chemistry and Synthetic Methods. Bioorganic & Medicinal Chemistry, 10(11), 3379–3393.
-
Roh, J., et al. (2012). Metal-catalyzed synthesis of 5-substituted 1H-tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101–6118.
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-1H-tetrazole (Analogous Structure Data). National Center for Biotechnology Information.
Sources
A Comparative Analysis of 3-Amino-4-chlorobenzonitrile and 2-Chloro-5-(1H-tetrazol-5-yl)aniline: A Technical Guide for Drug Discovery Professionals
Executive Summary: In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. Substituted anilines are foundational scaffolds, and the choice of further functionalization dictates the ultimate physicochemical and pharmacological properties of a drug candidate. This technical guide provides an in-depth comparative analysis of two structurally related but functionally distinct aniline derivatives: 3-Amino-4-chlorobenzonitrile and 2-Chloro-5-(1H-tetrazol-5-yl)aniline. We explore their core differences in molecular properties, synthesis, chemical reactivity, and strategic application in drug design, highlighting the pivotal role of the nitrile versus the tetrazole moiety. This guide serves as a resource for researchers, scientists, and drug development professionals to make informed decisions when incorporating these vital synthons into their research programs.
Introduction: The Strategic Choice Between Nitrile and Tetrazole Scaffolds
Substituted anilines are privileged structures in drug discovery, serving as precursors for a multitude of bioactive molecules.[1] The specific nature of the substituents on the aniline ring profoundly influences the molecule's electronic properties, basicity, and overall reactivity. This guide focuses on two such molecules that, while sharing a chloroaniline core, present a critical divergence in their functional groups: a nitrile (-C≡N) and a tetrazole (-CN₄H).
The nitrile group is a small, linear, and polar functional group known for its metabolic stability and ability to act as a hydrogen bond acceptor.[2][3] It is found in over 30 FDA-approved drugs.[2] In contrast, the tetrazole ring is a planar, aromatic heterocycle widely recognized in medicinal chemistry as a non-classical bioisostere of the carboxylic acid group.[4][5] This bioisosteric relationship allows the tetrazole to mimic the acidity and hydrogen-bonding capabilities of a carboxylic acid while often improving metabolic stability, lipophilicity, and cell permeability.[6][7] Understanding the fundamental differences between these two functional groups is crucial for lead optimization and rational drug design.
Molecular Structure and Physicochemical Properties
The seemingly subtle difference between a nitrile and a tetrazole group imparts dramatically different properties to the parent molecule.
3-Amino-4-chlorobenzonitrile
This molecule features a benzonitrile core with an amino group at position 3 and a chlorine atom at position 4. It is also known by its synonym, 2-Chloro-5-cyanoaniline.[8]
Caption: Chemical structure of 2-Chloro-5-(1H-tetrazol-5-yl)aniline.
Comparative Physicochemical Data
The following table summarizes and contrasts the key physicochemical properties of the two compounds.
| Property | 3-Amino-4-chlorobenzonitrile | 2-Chloro-5-(1H-tetrazol-5-yl)aniline | Causality of Difference |
| CAS Number | 53312-79-1 | 54013-18-2 (Isomer) | - |
| Molecular Formula | C₇H₅ClN₂ [8] | C₇H₆ClN₅ | The addition of N₄H to the nitrile adds significant nitrogen and hydrogen content. |
| Molecular Weight | 152.58 g/mol [8] | 195.61 g/mol | The tetrazole ring is substantially heavier than the nitrile group. |
| Acidity (pKa) | ~1.9 (Amine pKa) | ~4.5-5.0 (Tetrazole N-H) | The tetrazole N-H proton is acidic, similar to a carboxylic acid, a property the nitrile lacks entirely. [4] |
| Hydrogen Bonding | Acceptor (Nitrile N) [3] | Donor (Tetrazole N-H) & Acceptor (Tetrazole N's) | The tetrazole is a much more versatile hydrogen bond participant, capable of both donating and accepting protons. [9] |
| Polar Surface Area | Significantly Lower | Significantly Higher | The four nitrogen atoms and the acidic proton of the tetrazole ring dramatically increase the polar surface area. |
| Lipophilicity (LogP) | Higher | Lower | Increased polarity and hydrogen bonding capacity of the tetrazole group reduce lipophilicity compared to the more compact nitrile. [5] |
Spectroscopic Profile Comparison
The distinct functional groups lead to clear, identifiable differences in their spectroscopic signatures.
-
Infrared (IR) Spectroscopy : 3-Amino-4-chlorobenzonitrile will exhibit a sharp, strong absorption band around 2210-2230 cm⁻¹ characteristic of the C≡N stretch. [10]This peak will be absent in the spectrum of 2-Chloro-5-(1H-tetrazol-5-yl)aniline, which will instead show characteristic ring stretching vibrations for the tetrazole and a broad N-H stretching band for the acidic proton. Both will show N-H stretching for the aniline group around 3300-3500 cm⁻¹. [11]* Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the acidic N-H proton of the tetrazole ring will appear as a distinct, often broad, signal in the downfield region (typically >10 ppm), which is absent in the benzonitrile. The electron-withdrawing nature of the tetrazole versus the nitrile will also induce different chemical shifts for the adjacent aromatic protons. In ¹³C NMR, the nitrile carbon gives a characteristic signal around 115-120 ppm, whereas the single carbon of the tetrazole ring appears much further downfield, typically in the 150-160 ppm range.
Synthesis and Reactivity
The synthetic pathways to these molecules and their subsequent reactivity are fundamentally different, offering distinct strategic advantages in a synthetic workflow.
Synthesis of 3-Amino-4-chlorobenzonitrile
A common route to this compound involves the reduction of a nitro group precursor, such as 4-chloro-2-nitrobenzonitrile. This precursor can be synthesized from 2,5-dichloronitrobenzene via a nucleophilic aromatic substitution with a cyanide source. [12][13]
Caption: General synthetic workflow for 3-Amino-4-chlorobenzonitrile.
Experimental Protocol: Reduction of 4-chloro-2-nitrobenzonitrile
-
Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-chloro-2-nitrobenzonitrile in a mixture of ethanol and water.
-
Reagent Addition : Add an excess of a reducing agent, such as iron powder, followed by a catalytic amount of ammonium chloride.
-
Reaction : Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up : Once the starting material is consumed, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.
-
Isolation : Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product. Purify further by column chromatography or recrystallization to obtain pure 3-amino-4-chlorobenzonitrile.
Causality : The choice of a mild reducing system like Fe/NH₄Cl is crucial to selectively reduce the nitro group without affecting the nitrile or the chloro substituent.
Synthesis of 2-Chloro-5-(1H-tetrazol-5-yl)aniline
The synthesis of tetrazoles is most directly achieved from their corresponding nitrile precursors via a [3+2] cycloaddition reaction with an azide source. [14][15]This transformation is a powerful tool in medicinal chemistry for late-stage functionalization. [6]
Caption: Synthesis of a tetrazolylaniline from its benzonitrile precursor.
Experimental Protocol: Cycloaddition of Azide to a Nitrile
-
Setup : In a sealed reaction vessel, dissolve the starting benzonitrile (e.g., 2-amino-5-chlorobenzonitrile) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Reagent Addition : Add sodium azide (NaN₃) and an ammonium salt like ammonium chloride (NH₄Cl). The ammonium chloride acts as a proton source to facilitate the reaction. [16]3. Reaction : Heat the mixture to a high temperature (typically 120-150 °C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up : After cooling to room temperature, carefully acidify the reaction mixture with an aqueous acid (e.g., HCl). This protonates the tetrazolate anion, causing the product to precipitate. Caution : Acidification of residual azide can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.
-
Isolation : Collect the precipitated solid by vacuum filtration.
-
Purification : Wash the solid with cold water and recrystallize from a suitable solvent to obtain the pure tetrazole product.
Causality : The mechanism involves the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack of the azide anion and subsequent cyclization. [14][15]The high temperature is necessary to overcome the activation energy for the cycloaddition. [17]
Comparative Reactivity in Drug Synthesis
The divergent reactivity of the aniline amino group in these two scaffolds is a critical consideration for further derivatization.
-
In 3-Amino-4-chlorobenzonitrile : The nitrile group is strongly electron-withdrawing. This effect, combined with the electron-withdrawing nature of the chlorine atom, significantly reduces the electron density on the aniline nitrogen. This makes the amino group less basic and less nucleophilic compared to unsubstituted aniline. [1]Consequently, reactions like acylation or alkylation may require more forcing conditions (e.g., stronger bases, higher temperatures).
-
In 2-Chloro-5-(1H-tetrazol-5-yl)aniline : The tetrazole ring is also electron-withdrawing, but its overall electronic influence on the amino group's reactivity will differ from the nitrile. The potential for intramolecular hydrogen bonding between the aniline N-H and a tetrazole nitrogen could also modulate its reactivity profile.
Strategic Applications in Drug Development
The choice between these two building blocks is a strategic decision driven by the specific goals of a drug discovery program.
Caption: Logical decision framework for selecting between nitrile and tetrazole scaffolds.
-
When to Choose 3-Amino-4-chlorobenzonitrile : This scaffold is ideal when a small, metabolically robust, hydrogen bond-accepting group is required. [18]Its higher lipophilicity might be advantageous for crossing lipid membranes. The nitrile can serve as a synthetic handle for conversion into other functional groups, including amines, amides, or indeed, tetrazoles, at a later stage of the synthesis. [19]
-
When to Choose 2-Chloro-5-(1H-tetrazol-5-yl)aniline : This building block is the preferred choice when the goal is to replace a carboxylic acid to improve pharmacokinetic properties like metabolic stability and oral bioavailability. [9]Its ability to act as both a hydrogen bond donor and acceptor allows it to engage in more complex interactions with biological targets, potentially increasing binding affinity. This is a key strategy in the design of angiotensin II receptor blockers (sartans) and other therapeutics where mimicking a carboxylate is crucial for activity. [7]
Conclusion
While 3-Amino-4-chlorobenzonitrile and 2-Chloro-5-(1H-tetrazol-5-yl)aniline share a common chloroaniline core, the distinction between their nitrile and tetrazole functionalities creates two vastly different molecular entities. The benzonitrile is a less polar, primarily basic compound with a compact, linear hydrogen bond acceptor. The tetrazolylaniline is a more polar, amphoteric molecule featuring an acidic proton and a versatile hydrogen bond donor/acceptor system that serves as a proven bioisostere for a carboxylic acid. Their syntheses are interlinked, as the tetrazole is often derived from the nitrile, but their applications in drug design diverge significantly. A deep understanding of these differences empowers medicinal chemists to strategically select the appropriate scaffold to overcome challenges in drug development and precisely engineer molecules with optimized therapeutic potential.
References
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. Available at: [Link]
-
Wikipedia. (n.d.). Nitrile. Retrieved February 24, 2026, from [Link]
-
Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry, 279, 116870. Available at: [Link]
-
Singh, H., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(10), 1636-1654. Available at: [Link]
-
Wang, J., & Liu, H. (2012). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 32(9), 1643-1652. Available at: [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. Available at: [Link]
-
Ziora, Z. M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. UQ eSpace. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]
-
Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1636-1654. Available at: [Link]
-
Malik, M. A., et al. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 1-15. Available at: [Link]
-
Frontiers in Chemistry. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]
-
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]
-
ResearchGate. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Available at: [Link]
-
Hilaris. (2021). Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. Available at: [Link]
-
ChemHelp ASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
-
Anunuso, C. I., & Subba, R. P. (2002). Structure−Reactivity Correlation of Anilines in Acetic Acid. The Journal of Organic Chemistry, 67(15), 5246-5251. Available at: [Link]
-
Semantic Scholar. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available at: [Link]
-
Chemistry Steps. (2024). Reactions of Aniline. Available at: [Link]
-
ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. Available at: [Link]
-
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Available at: [Link]
-
ACS Publications. (2025). IR Spectroscopy of 4-Aminobenzonitrile+–Arn (n = 0–2): Determination of the Activation Barrier for the π → NH Site-Switching Reaction. Available at: [Link]
-
Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Medicinal Chemistry, 14(12), 2419-2424. Available at: [Link]
-
AIP Publishing. (2017). Molecular Structure, FT-IR and FT Raman Spectroscopic Characterization of 2-Aminobenzonitrile Using DFT Methods. Available at: [Link]
-
Pearson. (2023). Rank the following substituted anilines from most basic to least basic. Available at: [Link]
-
Scilit. (2000). Mass analyzed threshold ionization spectroscopy of 4-aminobenzonitrile cation. Available at: [Link]
-
PubChem. (n.d.). 3-Amino-4-chlorobenzonitrile. Retrieved February 24, 2026, from [Link]
-
ACS Publications. (1993). Spectroscopy and dynamics of jet-cooled 4-aminobenzonitrile (4-ABN). Available at: [Link]
-
De Gruyter. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Available at: [Link]
-
Chalcogenide Letters. (2010). SYNTHESIS AND BIOLOGICAL EVALUATION 6-CHLORO-2-SUBSTITUED-1-[2-(1H- TETRAZOL-5-YL)-BIPHENYL-4-YLMETHYL]. Available at: [Link]
- Google Patents. (n.d.). CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
PubChem. (n.d.). 4-Amino-3-chlorobenzonitrile. Retrieved February 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved February 24, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. Available at: [Link]
-
Nanomedicine Research Journal. (2019). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Available at: [Link]
-
European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved February 24, 2026, from [Link]
-
PrepChem. (n.d.). Synthesis of 4-chloro-2-nitrobenzonitrile. Retrieved February 24, 2026, from [Link]
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- 5. researchgate.net [researchgate.net]
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- 8. 3-Amino-4-chlorobenzonitrile | CAS 53312-79-1 | SCBT - Santa Cruz Biotechnology [scbt.com]
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Methodological & Application
Application Note: Microwave-Assisted Synthesis of 5-(3-amino-4-chlorophenyl)tetrazole
Abstract
This comprehensive guide details a robust and highly efficient protocol for the synthesis of 5-(3-amino-4-chlorophenyl)tetrazole, a key heterocyclic scaffold in medicinal chemistry. By leveraging Microwave-Assisted Organic Synthesis (MAOS), this method dramatically reduces reaction times from many hours to mere minutes, while simultaneously improving yields and product purity compared to conventional thermal methods.[1][2][3] This application note provides a step-by-step protocol, explains the underlying scientific principles, outlines critical safety procedures, and offers expert insights into the operational nuances of this advanced synthetic technique. It is designed for researchers, chemists, and drug development professionals seeking to integrate green, efficient technologies into their synthetic workflows.
Introduction: The Imperative for Efficient Heterocyclic Synthesis
Nitrogen-containing heterocycles are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds.[1] Among these, the tetrazole ring is of particular interest. It serves as a bioisostere for the carboxylic acid group, offering similar acidity and hydrogen-bonding capabilities but with enhanced metabolic stability and cell membrane permeability. The target molecule, 5-(3-amino-4-chlorophenyl)tetrazole, incorporates this valuable moiety, making it a significant building block for drug discovery programs.
Traditional methods for synthesizing 5-substituted tetrazoles often involve prolonged reaction times (up to 48 hours), harsh conditions, and the use of toxic or expensive reagents.[4][5] Microwave-assisted synthesis emerges as a transformative solution, addressing these challenges by aligning with the principles of Green Chemistry.[6][7] MAOS utilizes direct, volumetric heating of the reaction mixture through dielectric loss, leading to rapid temperature elevation, enhanced reaction rates, and often, cleaner reaction profiles.[7][8][9] This protocol harnesses these advantages to provide a practical, scalable, and time-efficient pathway to the target compound.
The "Why": Principles of Microwave-Assisted Tetrazole Formation
The core of this synthesis is the [3+2] cycloaddition reaction between the nitrile group of 3-amino-4-chlorobenzonitrile and an azide source. Microwave irradiation is exceptionally effective for this transformation due to several key factors:
-
Mechanism of Heating: Unlike conventional heating which relies on slow thermal conduction from the vessel walls, microwaves energize molecules directly and uniformly throughout the bulk solution.[10] This is achieved through two primary mechanisms: dipolar polarization, where polar molecules align with the rapidly oscillating electric field, and ionic conduction, where ions migrate, generating frictional heat.[6]
-
Solvent and Reagent Choice: The efficiency of microwave heating is dependent on the dielectric properties of the medium. High-boiling polar solvents like N,N-Dimethylformamide (DMF) are excellent choices as they absorb microwave energy efficiently (high tan δ value), allowing the reaction to reach high temperatures quickly and safely under controlled pressure.[4][10]
-
Reaction Acceleration: The reaction involves the formation of a highly organized transition state. The rapid, localized superheating achieved with microwaves provides the necessary activation energy far more efficiently than conventional methods, leading to a dramatic acceleration in reaction rate.[9][11]
-
The Role of Additives: Reagents like triethylamine hydrochloride (Et3N·HCl) are often used.[4][12] In situ, this salt can react with sodium azide to generate hydrazoic acid (HN3), the active azide species, while being significantly safer to handle than the highly toxic and explosive pure acid.
Proposed Reaction Mechanism
The synthesis proceeds via a concerted [3+2] cycloaddition pathway where the azide anion attacks the electrophilic carbon of the nitrile. This is followed by protonation to yield the final 1H-tetrazole product.
Caption: Proposed reaction mechanism for tetrazole formation.
Safety First: Critical Precautions for MAOS
Microwave-assisted reactions are performed in sealed vessels at temperatures well above the solvent's atmospheric boiling point, leading to significant pressure buildup (7-15 bar).[13] Adherence to safety protocols is non-negotiable.
-
Dedicated Equipment ONLY: Never use a domestic (kitchen) microwave oven.[9][14] Laboratory microwave reactors are engineered with specialized safety features, including continuous temperature and pressure monitoring, corrosion-resistant cavities, and automatic shut-off mechanisms.[13][14]
-
Reagent Hazards: Sodium azide (NaN₃) is acutely toxic and can form explosive heavy metal azides. Avoid contact with metals, especially lead and copper. All manipulations should be performed in a certified chemical fume hood.
-
Vessel Integrity: Only use microwave process vials and caps certified by the instrument manufacturer.[13] Inspect vessels for cracks or defects before each use. Do not exceed the recommended reaction volume.
-
Cooling is Mandatory: After the reaction, the vessel must be allowed to cool to a safe temperature (e.g., below 50 °C) before it is removed from the reactor and opened.[13] Rapid depressurization of a superheated solvent can cause violent boiling and vessel failure.
Detailed Experimental Protocol
This protocol is optimized for a standard laboratory-scale microwave synthesizer.
Materials & Equipment
-
Chemicals:
-
3-Amino-4-chlorobenzonitrile (Starting Material)
-
Sodium Azide (NaN₃)
-
Triethylamine Hydrochloride (Et₃N·HCl)
-
N,N-Dimethylformamide (DMF), Anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Hydrochloric Acid (HCl), concentrated and 1M solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Dedicated single-mode microwave reactor for organic synthesis
-
10 mL microwave process vials with Teflon-lined septa and caps
-
Magnetic stir bars
-
Standard laboratory glassware (beakers, separatory funnel, Büchner funnel)
-
Rotary evaporator
-
Analytical balance
-
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 10 mL microwave process vial, combine 3-amino-4-chlorobenzonitrile (1.0 mmol, 152.6 mg), sodium azide (1.5 mmol, 97.5 mg), and triethylamine hydrochloride (1.5 mmol, 206.7 mg).
-
Solvent Addition: Add a magnetic stir bar to the vial, followed by 3.0 mL of anhydrous DMF.
-
Vessel Sealing: Securely cap the vial using a Teflon septum and crimp top. Ensure the seal is tight to withstand high pressure.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Program the instrument with the parameters outlined in Table 1.
Parameter Value Rationale Reactants 3-Amino-4-chlorobenzonitrile, NaN₃, Et₃N·HCl Standard nitrile and azide source for [3+2] cycloaddition.[4][12] Solvent N,N-Dimethylformamide (DMF) High-boiling, polar solvent ideal for microwave absorption.[4] Temperature 140 °C Provides sufficient energy for rapid reaction without degrading reactants. Ramp Time 2 minutes Allows for controlled heating to the set temperature. Hold Time 20 minutes Sufficient time for the reaction to proceed to completion.[4] Stirring High Ensures homogeneous heating and mixing. Max Pressure 20 bar Safety limit; typical reaction pressure will be lower. Expected Yield >85% Microwave synthesis typically provides high yields for this transformation.[5][12] Table 1: Microwave Reactor Parameters and Rationale. -
Cooling: Once the irradiation cycle is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system.
-
Work-up & Isolation:
-
Carefully open the cooled vial in a fume hood.
-
Pour the reaction mixture into a beaker containing 30 mL of deionized water.
-
Acidify the aqueous solution to a pH of ~2 by slowly adding 1M HCl. A precipitate should form.
-
Stir the suspension for 15 minutes to ensure complete protonation and precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two 15 mL portions of cold deionized water.
-
-
Purification:
-
Air-dry the crude solid on the filter.
-
For higher purity, recrystallize the product from an ethanol/water or ethyl acetate/hexanes mixture.
-
Dry the purified white to off-white solid under vacuum.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow Diagram
Caption: Step-by-step workflow for microwave-assisted tetrazole synthesis.
Conclusion and Future Outlook
This application note demonstrates a validated, highly efficient microwave-assisted protocol for the synthesis of 5-(3-amino-4-chlorophenyl)tetrazole. The method offers significant advantages in terms of speed, yield, and adherence to green chemistry principles.[7][8] By providing detailed operational instructions and explaining the scientific rationale behind the procedural choices, this guide empowers researchers to confidently adopt MAOS for the rapid synthesis of valuable heterocyclic building blocks. The continued application of this technology is poised to accelerate discovery timelines in medicinal chemistry and materials science.
References
- Microwave Assisted Organic Synthesis of Heterocyclic Compound. International Journal of Pharmaceutical Sciences.
-
Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013). Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications. Synthesis, 45, 1051-1059. Available from: [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC. Available from: [Link]
-
Roh, J., Artamonova, T. V., Vávrová, K., Koldobskii, G. I., & Hrabálek, A. (2009). Practical Synthesis of 5-Substituted Tetrazoles under Microwave Irradiation. Synthesis, 2009, 2175-2178. Available from: [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. Available from: [Link]
-
Roh, J., Artamonova, T. V., Vávrová, K., Koldobskii, G. I., & Hrabálek, A. (2009). Practical Synthesis of 5-Substituted Tetrazoles under Microwave Irradiation. Thieme. Available from: [Link]
-
Samal, K., Nayak, M., & Pati, A. (2023). Microwave assisted synthesis of tetrazole derivative. AIP Publishing. Available from: [Link]
-
ChemInform Abstract: Practical Synthesis of 5-Substituted Tetrazoles under Microwave Irradiation. ResearchGate. Available from: [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. Available from: [Link]
-
Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!. Available from: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org. Available from: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]
-
Microwave Assisted Synthesis of New Heterocyclic Compounds: 1,2,3-Triazoles and Tetrazoles and Study of Their Biological Activity. Asian Journal of Chemistry. Available from: [Link]
-
Microwave Synthesis. Organic Chemistry Portal. Available from: [Link]
-
MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. Revue Roumaine de Chimie. Available from: [Link]
-
Ashok, D., et al. (2019). Microwave Assisted One Pot Synthesis of Tetrazole Based 3-hydroxy-4H-chromen-4-ones by Modified Algar-Flynn-Oyamada Reaction and their Antimicrobial Activity. SciELO México. Available from: [Link]
-
Ashok, D., et al. (2020). MICROWAVE-ASSISTED SYNTHESIS OF TETRAZOLE BASED BIPHENYLS DERIVATIVES AND THEIR ANTIMICROBIAL ACTIVITY. Rasayan Journal of Chemistry. Available from: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available from: [Link]
-
Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate. ACS Publications. Available from: [Link]
-
INTRODUCTION. BS Publications. Available from: [Link]
-
Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. Available from: [Link]
-
Microwave-assisted preparation of 4-amino-3-cyano-5- methoxycarbonyl-N-arylpyrazoles as building blocks for the diversity-oriented synthesis of pyrazole-based polycyclic scaffolds. Organic & Biomolecular Chemistry. Available from: [Link]
-
Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. Available from: [Link]
-
Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) - Der Pharma Chemica. Der Pharma Chemica. Available from: [Link]
-
Hu, B., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. Available from: [Link]
-
Synthetic routes to tetrazole compounds based on OTC materials. Sciencemadness.org. Available from: [Link]
Sources
- 1. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 4. Efficient Transformation of Inactive Nitriles into 5-Substituted 1H-Tetrazoles Using Microwave Irradiation and Their Applications [organic-chemistry.org]
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- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
Troubleshooting & Optimization
Removing unreacted azide from 2-chloro-5-(tetrazol-5-yl)aniline reaction mixture
Topic: 2-Chloro-5-(tetrazol-5-yl)aniline Synthesis
Audience: Medicinal Chemists, Process Chemists, and HSE Officers.
Safety Level: CRITICAL . This protocol involves handling Sodium Azide (
Introduction: The "Azide Paradox" in Tetrazole Synthesis
You are likely synthesizing 2-chloro-5-(tetrazol-5-yl)aniline via a [3+2] cycloaddition of 3-amino-4-chlorobenzonitrile with sodium azide. This transformation is a staple in medicinal chemistry (bioisostere installation), but it presents a unique workup challenge.
The Problem: You cannot simply "quench" the reaction mixture with the standard oxidative method (Sodium Nitrite/Acid).
-
Why? Your product contains a primary aniline (
). Adding sodium nitrite in acidic media will diazotize your aniline ( ), leading to phenol decomposition or azo coupling, effectively destroying your product.
The Solution: You must decouple Physical Separation (isolating the product) from Chemical Destruction (treating the waste). This guide provides a verified workflow to safely isolate your zwitterionic product while managing the toxic azide waste stream.
Module 1: Product Isolation (Physical Separation)
Objective: Separate the target tetrazole from unreacted azide before chemical quenching.
The Solubility Logic
The target molecule, 2-chloro-5-(tetrazol-5-yl)aniline, is amphoteric:
-
Basic Domain (pH > 9): Soluble. The tetrazole is deprotonated (
). -
Acidic Domain (pH < 2): Potentially Soluble. The aniline is protonated (
). -
Isoelectric Zone (pH 3–5): Insoluble. The molecule exists as a neutral species or zwitterion, leading to precipitation.
Step-by-Step Protocol
-
Reaction Termination:
-
Cool the reaction mixture (DMF or Water) to room temperature.
-
Note: If you used a Zinc catalyst (e.g.,
), the product is likely chelated to Zinc. You must break this complex.
-
-
Chelation Break & Basification:
-
Add 10% aqueous NaOH until pH reaches 10–11.
-
Why: This ensures the tetrazole is deprotonated (soluble) and breaks Zn-Tetrazole complexes. Zinc hydroxide may precipitate.
-
Filtration 1: Filter off any insoluble catalyst residues (Zn/Al salts). The Filtrate contains your Product and Azide.
-
-
Controlled Acidification (The Critical Step):
-
Transfer the filtrate to a flask equipped with a scrubber (see Safety Note below).
-
Slowly add 2N HCl.
-
Target pH: Adjust to pH 3.5 – 4.5 .
-
Observation: The product should precipitate as a white/off-white solid.
-
Caution: Do not overshoot to pH 0–1 immediately, or the aniline hydrochloride salt may redissolve the product.
-
-
Filtration 2 (Isolation):
-
Filter the solid precipitate.
-
Solid (Cake): Your crude 2-chloro-5-(tetrazol-5-yl)aniline. Wash with cold water (2x).
-
Liquid (Filtrate): Contains unreacted Azide (
). Treat as Hazardous Waste (See Module 2).
-
Safety Note: The
Risk Acidifying a solution containing azide releases Hydrazoic Acid (). This is a volatile, highly toxic, and explosive gas.
Requirement: All acidification steps must be performed in a fume hood. [1] * Scrubber: Vent the reaction vessel into a bleach (sodium hypochlorite) or NaOH trap to neutralize escaping
fumes.
Module 2: Waste Treatment (Chemical Destruction)
Objective: Chemically destroy the unreacted azide in the mother liquor (filtrate) from Module 1.
Method: Oxidative decomposition using Nitrous Acid (generated in situ).[2]
Reaction:
Protocol
-
Setup:
-
Nitrite Addition:
-
Verification (The Iodine Test):
-
Disposal:
-
Neutralize the waste solution to pH 7 with NaOH.
-
Dispose of as aqueous chemical waste (non-reactive).
-
Visual Workflow: Isolation & Decontamination
Caption: Logic flow separating the aniline-sensitive product from the oxidative azide destruction process.
Troubleshooting & FAQs
Q1: I acidified to pH 1, but my yield is very low. Where is my product?
Diagnosis: You likely formed the hydrochloride salt of the aniline (
Q2: Can I use Dichloromethane (DCM) to extract the product?
Answer: NO. Reason: Azide ions react with halogenated solvents (DCM, Chloroform) to form Di- and Tri-azidomethane . These are extremely unstable explosives that can detonate upon rotary evaporation. Alternative: If you must extract, use Ethyl Acetate or 2-MeTHF, but ensure the aqueous layer is quenched before disposal.
Q3: The reaction mixture turned black upon adding Nitrite. What happened?
Diagnosis: You added Nitrite while the product was still in the solution.
Mechanism: The Nitrite reacted with the aniline amine (
Q4: How do I check for residual azide in my solid product?
Test: The Ferric Chloride Test .
-
Dissolve a small amount of product in dilute HCl.
-
Add 1-2 drops of
solution. -
Result: A distinct Red color indicates the presence of Azide (Iron(III) Azide complex).
-
Remedy: If positive, re-slurry the solid in water at pH 4 and filter again.
Data Summary: Reagent Properties
| Component | Role | Solubility (Water) | Hazard Class |
| 2-chloro-5-(tetrazol-5-yl)aniline | Product | pH Dependent (Insol. pH 4) | Irritant |
| Sodium Azide ( | Reagent | High | Acute Toxin / Explosive |
| Hydrazoic Acid ( | Byproduct | High (Volatile) | Explosive Gas |
| Sodium Nitrite ( | Quencher | High | Oxidizer / Toxic |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[6] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[7] The Journal of Organic Chemistry, 66(24), 7945–7950.
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Section on Azide Handling).[2][4][8]
-
BenchChem Technical Support. (2025). Application Notes and Protocols for Hydrazoic Acid in Continuous Flow Chemistry.
-
University of New Mexico. (2021). Standard Operating Procedure: Safe Handling of Azido Compounds.
- Betterton, E. A. (2003). Environmental Fate of Sodium Azide. University of Arizona / Dept of Atmospheric Sciences. (Mechanisms of Nitrite Quenching).
Sources
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- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. Synthesis, structure, and antiviral properties of novel 2-adamantyl-5-aryl-2H-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization & Purification of 2-chloro-5-(1H-tetrazol-5-yl)aniline
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-chloro-5-(1H-tetrazol-5-yl)aniline. It provides in-depth troubleshooting advice and procedural protocols to address common challenges encountered during the crystallization process, ensuring the attainment of high-purity material essential for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 2-chloro-5-(1H-tetrazol-5-yl)aniline that influence its crystallization behavior?
The purification of 2-chloro-5-(1H-tetrazol-5-yl)aniline is governed by its unique molecular structure. The molecule possesses a polar aniline group (-NH₂) and a highly polar, acidic tetrazole ring. The tetrazole ring, in particular, is a well-known bioisostere for carboxylic acids, sharing similar pKa values and a high capacity for hydrogen bonding.[1][2] These features, combined with the chlorinated phenyl ring, result in a molecule with moderate to high polarity, making it more soluble in polar solvents. Its relatively flat, rigid structure is conducive to forming a stable crystal lattice.
Q2: How should I approach selecting an optimal solvent system for recrystallization?
The fundamental principle of recrystallization is to identify a solvent (or solvent mixture) in which the target compound has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3][4] For 2-chloro-5-(1H-tetrazol-5-yl)aniline, a logical starting point is to test polar solvents.
-
Single Solvents: Polar protic solvents like ethanol, methanol, or isopropanol are strong candidates due to their ability to engage in hydrogen bonding.
-
Mixed Solvents: If a single solvent proves inadequate (i.e., the compound is too soluble or insoluble), a mixed-solvent system is the next logical step.[5] This typically involves a "solvent" in which the compound is readily soluble (e.g., ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., water or a non-polar solvent like heptane or hexane).[6][7] The anti-solvent is added dropwise to the hot, dissolved solution until turbidity appears, indicating the onset of saturation.[5]
Q3: What are the most probable impurities I might encounter in my crude sample?
Impurities in a sample of 2-chloro-5-(1H-tetrazol-5-yl)aniline typically originate from the synthetic route. A common synthesis involves the reaction of a nitrile precursor with an azide source.[8] Potential impurities therefore include:
-
Unreacted Starting Materials: Residual 2-amino-4-chlorobenzonitrile or sodium azide.
-
Side-Reaction Products: Isomeric tetrazoles or products from incomplete cyclization.
-
Colored Impurities: High-molecular-weight byproducts formed during the reaction can impart color to the crude product.[9][10]
-
Insoluble Impurities: Particulate matter, such as dust or inorganic salts.[11]
Troubleshooting Guide: Crystallization Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing actionable solutions grounded in chemical principles.
Q4: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?
"Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, causing the compound to melt before it dissolves, or when a supersaturated solution cools below the compound's melting point.[12][13]
Root Cause & Corrective Actions:
-
High Solute Concentration: The solution is likely too concentrated.
-
Rapid Cooling: Cooling the solution too quickly can prevent molecules from orienting into a crystal lattice.
-
Solution: Ensure the flask is well-insulated to promote slow, gradual cooling. Do not place it directly in an ice bath until crystal formation at room temperature is complete.[]
-
-
Inappropriate Solvent: The chosen solvent's boiling point may be too high.
-
Solution: Consider re-attempting the crystallization with a lower-boiling point solvent.
-
Q5: After cooling, no crystals have formed in the flask. How can I induce crystallization?
A lack of crystal formation indicates that the solution is not sufficiently supersaturated.[15]
Root Cause & Corrective Actions:
-
Excess Solvent: Too much solvent was used, preventing the solution from reaching its saturation point upon cooling.[15]
-
Solution: Gently heat the solution to boil off a portion of the solvent (10-15% by volume) to increase the concentration. Allow the concentrated solution to cool again.[15]
-
-
Lack of Nucleation Sites: Spontaneous nucleation has not occurred.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[11] The microscopic imperfections on the glass provide nucleation points for crystal growth.
-
Solution 2 (Seeding): If available, add a single, pure crystal of 2-chloro-5-(1H-tetrazol-5-yl)aniline to the cooled solution.[][16] This "seed" crystal acts as a template for further crystal growth.
-
Solution 3 (Anti-Solvent): If using a single-solvent system, carefully add a few drops of a suitable anti-solvent (a liquid in which your compound is insoluble) to the cooled solution until persistent cloudiness is observed.
-
Q6: My final product is still significantly colored. How can I remove colored impurities?
Colored impurities are often large, conjugated organic molecules that can be adsorbed onto activated charcoal.[9][17]
Root Cause & Corrective Actions:
-
Persistent Chromophores: The crude material contains colored byproducts that co-crystallize with the product.
-
Solution: Perform a charcoal treatment. After dissolving the crude compound in the minimum amount of hot solvent, cool the solution slightly to prevent boiling over. Add a small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution.[17] Re-heat the mixture to boiling for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal. The charcoal must then be removed via hot filtration before allowing the solution to cool and crystallize.[3][18]
-
Q7: My crystallization happened almost instantly upon cooling, and the product seems powdery. Is this a problem?
Yes, this is known as "crashing out." Rapid crystallization tends to trap impurities within the crystal lattice, which negates the purification purpose of the technique.[15] Ideal crystallization should occur slowly over 15-30 minutes.
Root Cause & Corrective Actions:
-
Excessive Supersaturation: The solution was too concentrated, or the temperature drop was too abrupt.
-
Solution: Re-heat the flask to re-dissolve the solid. Add a small additional volume of hot solvent (5-10%) to slightly decrease the concentration.[15] Ensure the flask cools slowly by insulating it or leaving it on a countertop away from drafts.
-
Q8: My final yield is very low. What are the common causes of product loss?
A low yield can result from several procedural missteps.[15]
Root Cause & Corrective Actions:
-
Using Excessive Solvent: This is the most common cause, as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[15]
-
Solution: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
-
Premature Crystallization during Hot Filtration: The compound crystallizes on the filter paper or in the funnel stem.[18][19]
-
Incomplete Crystallization: Not allowing sufficient time or a low enough temperature for crystallization to complete.
-
Solution: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the solution.[10]
-
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve the product.
-
Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent or a suitable anti-solvent.[9]
-
Data Presentation & Visual Workflows
Table 1: Solvent Selection Guide for 2-chloro-5-(1H-tetrazol-5-yl)aniline
| Solvent | Polarity | Boiling Point (°C) | Rationale & Suitability |
| Ethanol | Polar Protic | 78 | Excellent Starting Point. Likely to dissolve the compound when hot and allow crystallization upon cooling. Can be paired with water.[13] |
| Methanol | Polar Protic | 65 | Similar to ethanol but lower boiling point. Good solubility is expected.[13] |
| Water | Polar Protic | 100 | May be a suitable anti-solvent with alcohols. Unlikely to be a good single solvent due to high polarity of the compound. |
| Ethyl Acetate | Polar Aprotic | 77 | A moderately polar solvent; worth testing. Can be paired with non-polar anti-solvents like heptane.[7] |
| Acetone | Polar Aprotic | 56 | Often a very strong solvent; may be difficult to achieve crystallization from, but useful for dissolving the compound initially in a mixed-solvent system. |
| Heptane/Hexane | Non-Polar | 98 / 69 | Anti-solvents. Useful for inducing crystallization when paired with a more polar solvent in which the compound is soluble.[6] |
Diagrams of Experimental Workflows
Caption: General workflow for a single-solvent recrystallization.
Sources
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Technical Support Center: Optimizing Nitrile to Tetrazole Conversions for Anilines
Welcome to the technical support center for optimizing the synthesis of tetrazoles from nitrile-substituted anilines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and optimize this crucial transformation effectively and safely.
The conversion of a nitrile to a tetrazole via cycloaddition with an azide source is a cornerstone of medicinal chemistry, as the tetrazole ring often serves as a bioisostere for a carboxylic acid.[1] However, the reaction is highly sensitive to several parameters, with temperature being one of the most critical. This guide provides a deep dive into optimizing reaction temperature to maximize yield, minimize impurities, and ensure operational safety.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the nitrile-to-tetrazole conversion?
The reaction, which is a formal [3+2] cycloaddition, generally requires elevated temperatures to proceed at a practical rate.[2][3] The most commonly cited temperature range is between 100-150 °C .[2] However, the optimal temperature is highly substrate-dependent. Anilines with electron-withdrawing groups on the aromatic ring can activate the nitrile, potentially allowing for lower reaction temperatures, while electron-donating groups may necessitate higher temperatures to achieve a reasonable reaction rate.
Q2: How does temperature mechanistically influence the reaction?
Temperature provides the necessary activation energy for the cycloaddition. While there is ongoing debate, the mechanism can be viewed as either a concerted cycloaddition or a stepwise process involving nucleophilic attack of the azide on an activated nitrile, followed by cyclization.[2][4][5]
-
At Lower Temperatures: The reaction rate is often impractically slow. Insufficient thermal energy means the activation barrier is not overcome efficiently, leading to poor or no conversion.
-
At Optimal Temperatures: A balance is achieved between a fast reaction rate and minimal side-product formation. The azide anion effectively adds to the nitrile, leading to the desired tetrazole product.
-
At Excessively High Temperatures: While the reaction may proceed faster, the risk of decomposition of both the starting materials and the tetrazole product increases significantly.[6] For instance, some tetrazoles can undergo cycloreversion back to the nitrile.[6] Furthermore, high temperatures can promote undesirable side reactions involving the aniline functionality or the solvent (e.g., DMF decomposition).
Q3: Can I avoid high temperatures by using catalysts or other energy sources?
Yes. High temperatures are not the only way to facilitate this reaction. Several strategies can be employed to achieve the conversion under milder conditions:
-
Lewis and Brønsted Acids: The addition of catalysts is a common and effective strategy. Lewis acids (e.g., zinc salts like ZnBr₂ or zinc chloride) or Brønsted acids (e.g., ammonium chloride) activate the nitrile group towards nucleophilic attack by the azide.[1][7][8] This activation lowers the overall energy barrier, often allowing the reaction to proceed at lower temperatures and with improved yields.[8]
-
Microwave Irradiation: Microwave heating has emerged as a powerful tool for this transformation.[6][8][9] It allows for rapid and uniform heating of the reaction mixture to temperatures far above the solvent's boiling point in a sealed vessel, dramatically reducing reaction times from hours to minutes.[6][10]
Q4: What are the primary safety concerns related to heating sodium azide?
Safety is paramount when performing this reaction. Sodium azide (NaN₃) is an acutely toxic substance.[11][12][13][14] The most significant risk associated with heating azides is the potential formation of hydrazoic acid (HN₃) .
-
Formation of Hydrazoic Acid: In the presence of an acid (even a weak Brønsted acid like ammonium chloride or residual water), sodium azide can be protonated to form hydrazoic acid.[7] HN₃ is highly toxic, volatile, and dangerously explosive.[6][12]
-
Thermal Decomposition: Solid sodium azide can decompose violently if heated above 275 °C.[12]
-
Reaction with Metals: Azides can react with heavy metals (e.g., lead, copper, brass fittings in drains or equipment) to form highly shock-sensitive and explosive metal azides.[11][12]
Always perform this reaction in a well-ventilated chemical fume hood, wear appropriate personal protective equipment (PPE), and use non-metallic tools for handling sodium azide. [11][13]
Troubleshooting and Optimization Guide
This section addresses common issues encountered during the conversion of aniline-based nitriles to tetrazoles, with a focus on temperature-related solutions.
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Yield | 1. Temperature Too Low: Insufficient thermal energy to overcome the activation barrier. | 1a. Incremental Temperature Increase: Raise the temperature in 10-15 °C increments. Monitor the reaction by TLC or LC-MS to find the "sweet spot" where the product forms without significant decomposition. 1b. Introduce a Catalyst: Add a Lewis acid (e.g., ZnBr₂) or a Brønsted acid (e.g., NH₄Cl) to activate the nitrile, which may allow the reaction to proceed at the current temperature.[3][8] |
| 2. Insufficient Reaction Time: The reaction is slow at the chosen temperature. | 2a. Extend Reaction Time: Continue heating for an additional 12-24 hours, monitoring for product formation. Sometimes, these reactions simply require patience.[1] | |
| 3. Poor Reagent Solubility: Sodium azide may not be fully dissolved in the solvent at lower temperatures, limiting its availability. | 3a. Switch to a Higher-Boiling Solvent: Solvents like DMF, DMSO, or NMP are commonly used due to their high boiling points and ability to dissolve sodium azide at elevated temperatures.[3][15] | |
| Significant Side Product Formation | 1. Temperature Too High: Thermal decomposition of the starting material, product, or solvent. | 1a. Reduce Temperature: Lower the reaction temperature by 10-20 °C. This is the most direct way to mitigate thermal degradation.[6] 1b. Use Microwave Synthesis: Microwave heating can often provide the necessary energy in a very short time, minimizing the window for side product formation.[6][8] |
| 2. Aniline Reactivity: The aniline functional group may be participating in side reactions at high temperatures. | 2a. Screen Solvents: Different solvents can influence side reaction pathways. Consider less reactive, high-boiling solvents. 2b. Consider a Protecting Group: If the aniline is particularly reactive, a temporary protecting group might be necessary, though this adds steps to the synthesis. | |
| Reaction Stalls / Does Not Go to Completion | 1. Catalyst Deactivation: The catalyst may lose activity over time at high temperatures. | 1a. Add More Catalyst: A second charge of the catalyst may restart the reaction. 1b. Choose a More Robust Catalyst: Research catalysts known for their thermal stability. |
| 2. Equilibrium Reached: The reaction may be reversible, and an equilibrium has been established. | 2a. Alter Reaction Conditions: Changing the solvent or catalyst can sometimes shift the equilibrium. In some cases, a continuous flow setup where the product is removed as it's formed can drive the reaction to completion.[16] |
Visualizing the Optimization Workflow
Optimizing the reaction temperature is a systematic process. The following workflow provides a logical progression from initial screening to a refined protocol.
Caption: Workflow for systematic optimization of reaction temperature.
General Experimental Protocol: Zinc-Catalyzed Synthesis
This protocol, adapted from the work of Demko and Sharpless, provides a robust starting point using water as a solvent, which enhances safety.[1][17]
Materials:
-
Aniline-containing nitrile (1.0 eq)
-
Sodium Azide (NaN₃) (1.2 eq)
-
Zinc Bromide (ZnBr₂) (1.2 eq)
-
Deionized Water
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Safety First: Don appropriate PPE (lab coat, safety goggles, nitrile gloves).[11] All operations involving sodium azide and the acidification step must be performed in a certified chemical fume hood.[13]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aniline-nitrile (10 mmol), sodium azide (0.78 g, 12 mmol), and zinc bromide (2.7 g, 12 mmol).[1]
-
Solvent Addition: Add deionized water (20 mL) to the flask.
-
Heating: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary widely (12 to 48 hours) depending on the substrate's reactivity.[1]
-
Workup - Acidification: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Slowly and carefully add 3M HCl to acidify the mixture to a pH of ~1. This step protonates the tetrazole salt, causing it to precipitate. CAUTION: This step will generate toxic and potentially explosive hydrazoic acid (HN₃) gas.[1][7]
-
Isolation:
-
If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold water and then dry it under a vacuum.
-
If no precipitate forms, transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[1][3]
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.
Temperature vs. Reaction Outcome
The interplay between temperature, reaction rate, and side product formation is critical. The ideal temperature lies in the "Optimal Window," as depicted below.
Caption: Relationship between temperature and reaction outcomes.
References
-
Sharpless, K. B., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. Available at: [Link]
-
Kappe, C. O., et al. (2011). An Organocatalyst for the Formation of Tetrazoles by Cycloaddition of Sodium Azide with Organic Nitriles. Journal of the American Chemical Society. Available at: [Link]
-
Himo, F., et al. (2010). Mechanisms of tetrazole formation by addition of azide to nitriles. Diva-portal.org. Available at: [Link]
-
ChemHelpASAP. (2022). tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Available at: [Link]
-
UTHSC. (n.d.). Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. Available at: [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Sodium azide >=98 %, for synthesis. Carl ROTH. Available at: [Link]
-
Kappe, C. O., et al. (n.d.). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. PMC. Available at: [Link]
-
Royal Society of Chemistry. (2017). Optimization of the reaction conditions in thermal method. ResearchGate. Available at: [Link]
-
Finnegan, W. G., et al. (1958). Improved procedure for the preparation of 5-substituted 1H-tetrazoles. Journal of the American Chemical Society. (This is a foundational reference, often cited in modern papers like the one available at: [Link])
-
Jamison, T. F., & Seeberger, P. H. (n.d.). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. MIT Open Access Articles. Available at: [Link]
-
MDPI. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. Available at: [Link]
-
Das, B., et al. (n.d.). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC. Available at: [Link]
-
RSC Publishing. (2018). Thermal azide–alkene cycloaddition reactions: straightforward multi-gram access to Δ 2 -1,2,3-triazolines in deep eutectic solvents. RSC Publishing. Available at: [Link]
-
Beilstein Journals. (2013). [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Beilstein Journals. Available at: [Link]
-
Jaroslaw, S. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. Available at: [Link]
-
PMC. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC. Available at: [Link]
-
Semantic Scholar. (n.d.). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Available at: [Link]
-
Bentham Science. (2020). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Bentham Science. Available at: [Link]
-
Sharpless, K. B., et al. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. Available at: [Link]
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Validation & Comparative
Introduction: The Analytical Imperative for 2-chloro-5-(1H-tetrazol-5-yl)aniline
An In-Depth Guide to HPLC Method Development for the Purity Analysis of 2-chloro-5-(1H-tetrazol-5-yl)aniline
2-chloro-5-(1H-tetrazol-5-yl)aniline is a key chemical intermediate in the synthesis of various pharmacologically active compounds.[1] Its structural motifs, the aniline and tetrazole rings, are prevalent in many modern therapeutics. The purity of such an intermediate is paramount, as any related substances—be they from the synthetic route or subsequent degradation—can compromise the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2][3] Consequently, a robust, reliable, and stability-indicating analytical method is not just a quality control requirement but a foundational pillar of drug safety.
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) method development strategies for the purity assessment of 2-chloro-5-(1H-tetrazol-5-yl)aniline. We will move from a rapid screening method to a fully optimized, stability-indicating gradient method, explaining the scientific rationale behind each experimental choice. This narrative is designed to reflect the real-world workflow of an analytical scientist, grounding every decision in established chromatographic theory and regulatory expectations.[4][5]
The Method Development Workflow: A Strategic Approach
A successful HPLC method is not discovered by chance; it is engineered through a systematic process. The goal is to develop a method that is specific, sensitive, accurate, and robust, capable of separating the main compound from all potential impurities and degradation products.[6][7] This process is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4]
Caption: Logical comparison of method performance on a stressed sample.
Conclusion: A Clear Choice for Regulatory Compliance and Product Quality
For the critical task of purity analysis of 2-chloro-5-(1H-tetrazol-5-yl)aniline, a rapid isocratic method (Method A) is insufficient for formal quality control and regulatory submission. It lacks the necessary resolving power to function as a stability-indicating method, posing a risk of missing critical impurities.
The optimized, stability-indicating gradient method (Method B) is demonstrably superior and the recommended approach. Its ability to separate the active ingredient from all potential process impurities and degradation products ensures the accuracy and reliability of purity results. [6]This level of analytical rigor is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product, meeting the stringent expectations of regulatory authorities worldwide. [8]
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Tetrazole Compounds.
- Al-Mamun, M. A., et al. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Journal of Drug Delivery and Therapeutics.
- Journal of Applied Bioanalysis. (2024). Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities. Retrieved from Journal of Applied Bioanalysis website.
- European Journal of Parenteral and Pharmaceutical Sciences. (2025). Analytical Method Development for related substances (Organic impurities) in Pharmaceuticals: A Comprehensive review of Methodologies and Regulatory Compliance.
- LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
- Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
- Pharmaguideline. (2024). Steps for HPLC Method Validation.
- SIELC Technologies. (2018). 5-Chloro-2-(1H-tetrazol-5-yl)aniline.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation.
- Ukrainian Biochemical Journal. (2019). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)
- Journal of Pharmaceutical Research. (n.d.).
- ThermoFisher. (n.d.).
- Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- MedCrave online. (2016). Forced Degradation Studies.
- LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Journal of Applied Pharmaceutical Science. (n.d.).
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- 1. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
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Comparing biological activity of 2-chloro-5-tetrazolylaniline vs carboxylic acid analogs
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a carboxylic acid (-COOH) with a tetrazole ring is a foundational strategy to optimize pharmacokinetics without sacrificing potency.[1][2][3][4] This guide specifically analyzes 2-chloro-5-(1H-tetrazol-5-yl)aniline , a critical pharmacophore used in the synthesis of AT1 receptor antagonists (sartans), antimicrobial agents, and PAD inhibitors.[4]
While the carboxylic acid analog (5-amino-4-chlorobenzoic acid ) offers robust binding affinity via ionic interactions, it frequently suffers from rapid Phase II metabolism (glucuronidation) and limited passive permeability.[4] The tetrazole counterpart addresses these liabilities by enhancing lipophilicity and metabolic stability while maintaining a similar pKa (~4.5–5.0). This guide provides a head-to-head technical analysis of these two scaffolds, supported by experimental data and synthesis protocols.
Physicochemical & Mechanistic Profiling
The decision to select the tetrazole scaffold over the carboxylic acid is driven by specific physicochemical parameters. The tetrazole ring acts as a planar, lipophilic acid equivalent.
Comparative Properties Table
| Feature | Carboxylic Acid Analog (5-amino-4-chlorobenzoic acid) | Tetrazole Analog (2-chloro-5-tetrazolylaniline) | Impact on Drug Design |
| Acidity (pKa) | ~4.2 – 4.5 | ~4.5 – 4.9 | Both ionized at physiological pH (7.4), maintaining electrostatic interactions with cationic protein residues (e.g., Arginine). |
| Lipophilicity (LogP) | Low (Hydrophilic) | Moderate to High | Tetrazole increases LogP, enhancing passive membrane permeability.[4] |
| Metabolic Stability | Low (Susceptible to Glucuronidation) | High | Tetrazoles are resistant to esterases and glucuronyl transferases, extending half-life ( |
| H-Bonding | Donor/Acceptor | Multi-dentate Acceptor | Tetrazole delocalizes negative charge over 4 nitrogens, creating a larger "sphere" of hydration which can impact desolvation energy. |
| Permeability | Limited (Polar Surface Area) | Enhanced (Lipophilic) | Caveat: High desolvation penalty of tetrazole can sometimes offset lipophilicity gains.[2][4] |
Mechanistic Diagram: The "Tetrazole Switch"
The following diagram illustrates the structural and functional shift when replacing the carboxylate with a tetrazole in the context of receptor binding and ADME.
Caption: Functional impact of bioisosteric replacement on binding, metabolism, and permeability.[1][3][4][5]
Biological Activity Analysis
Case Study A: Antimicrobial Efficacy (S. aureus & E. coli)
Derivatives of 2-chloro-5-tetrazolylaniline (specifically urea and benzimidazole derivatives) have demonstrated superior antimicrobial activity compared to their carboxylic acid precursors.[4]
-
Mechanism: The tetrazole moiety facilitates penetration through the bacterial cell wall, a common barrier for polar benzoic acid derivatives.
-
Data Insight: In a comparative study of substituted tetrazolyl-anilines:
-
Chlorine Substitution (2-Cl): Essential for activity against Pseudomonas aeruginosa.[4]
-
Potency: Tetrazole derivatives achieved growth inhibition zones of 20–31 mm against E. coli and K. pneumoniae, whereas carboxylic acid analogs often showed reduced or negligible activity due to poor uptake.[4]
-
Selectivity: The 2-chloro-5-tetrazolyl scaffold showed high selectivity for Gram-positive cocci (S. aureus) when coupled with urea linkers.[6]
-
Case Study B: Cellular Potency (PAD Inhibitors)
In the development of Protein Arginine Deiminase (PAD) inhibitors, replacing the carboxylic acid with a tetrazole resulted in a "Potency Flip":
-
Enzymatic Assay (Cell-Free): The carboxylic acid analog was slightly more potent (
) due to tighter binding in the hydrophilic active site.[4] -
Cellular Assay (In Vitro): The tetrazole analog was 16-fold more potent (
10 µM vs 160 µM).[4]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-tetrazolylaniline
Objective: Convert the nitrile precursor (2-chloro-5-cyanoaniline) to the tetrazole.[4] This is the industry-standard "Sharpless" or "Hruby" method adaptation.
Reagents:
-
2-Amino-4-chlorobenzonitrile (1.0 eq)[4]
-
Sodium Azide (
, 1.5 eq) -
Zinc Bromide (
) or Triethylamine Hydrochloride (Catalyst)[4] -
Solvent: DMF or Water/Isopropanol mix[4]
Workflow:
-
Dissolution: Dissolve 2-amino-4-chlorobenzonitrile in DMF (0.5 M concentration).
-
Cycloaddition: Add
(1.5 eq) and (1.0 eq). -
Reflux: Heat the reaction mixture to 100–120°C for 12–24 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane).
-
Workup: Cool to room temperature. Acidify carefully with 3N HCl to pH 2–3 (Caution:
gas evolution—perform in fume hood). -
Precipitation: The tetrazole product usually precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Protocol 2: Comparative MIC Assay (Antimicrobial)
Objective: Compare the Minimum Inhibitory Concentration (MIC) of tetrazole vs. carboxylic acid analogs.
-
Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL).
-
Media: Use Mueller-Hinton broth.
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dosing: Perform serial 2-fold dilutions of the test compounds in 96-well plates (Range: 100 µg/mL to 0.1 µg/mL).
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Readout: Determine MIC as the lowest concentration with no visible growth (turbidity).
-
Validation: Use Ciprofloxacin or Ampicillin as positive controls.
-
Decision Framework: When to Use Which?
Use the following logic flow to determine the appropriate scaffold for your lead optimization.
Caption: Strategic decision tree for selecting between tetrazole and carboxylic acid scaffolds.
References
-
BenchChem. (2025).[1][2][7] Tetrazole vs. Carboxylic Acid: A Comparative Analysis in Drug Design. Retrieved from
-
Zaporizhzhia State Medical University. (2020). Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications.[4][6] Retrieved from
-
National Institutes of Health (PMC). (2015). Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors. Retrieved from
-
Drug Hunter. (2025). Bioisosteres for Drug Hunters: Carboxylic Acids and Tetrazoles.[1][2][7][8][9] Retrieved from
-
Der Pharma Chemica. (2011). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.[4][10] Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. cyberleninka.ru [cyberleninka.ru]
- 5. itmat.upenn.edu [itmat.upenn.edu]
- 6. Antimicrobial and antifungal activity of 2-(1H-tetrazolo-5-yl)anilines and products of their structural modifications | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. Design, Synthesis, and Biological Evaluation of Tetrazole Analogs of Cl-Amidine as Protein Arginine Deiminase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline
For Immediate Action: Treat 2-chloro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline as a reactive, toxic, and environmentally hazardous waste. This guide provides a procedural framework for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Due to its chemical structure, which combines a chlorinated aniline with a high-nitrogen tetrazole ring, improper management can lead to significant safety incidents and environmental harm.
Part 1: Hazard Assessment and Pre-Disposal Safety
The dual functional groups in this compound dictate its hazard profile. The aniline component contributes to its toxicity, while the tetrazole ring introduces potential explosive instability.
1.1. Inherent Hazards:
-
Toxicity: Aniline and its derivatives are classified as toxic if swallowed, in contact with skin, or inhaled.[1][2] They can cause serious eye damage and may lead to an allergic skin reaction.[1][2] Aniline is also suspected of causing genetic defects and cancer, and it can cause damage to organs through prolonged or repeated exposure.[2]
-
Explosive Potential: The tetrazole functional group contains a high percentage of nitrogen and has a high positive enthalpy of formation, making it energetically unstable.[3] Tetrazole-containing compounds can be sensitive to heat, shock, or friction, and may decompose explosively.[4][5][6] When heated to decomposition, they emit toxic fumes, including nitrogen oxides.[2][5]
-
Environmental Hazard: Aniline derivatives can be very toxic to aquatic life with long-lasting effects.[7] Therefore, release into the environment must be strictly avoided.[1][7]
1.2. Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against the hazards posed by this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield. | Protects against splashes and potential violent reactions.[4] |
| Hand Protection | Chemically resistant gloves (e.g., butyl rubber, neoprene, Vitron). Nitrile gloves are NOT recommended for aniline.[8] | Prevents skin absorption, which is a primary route of exposure for aniline.[1][2][8] |
| Body Protection | Flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills and potential thermal hazards.[4][7] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary if there is a risk of generating dust or aerosols, or when working outside of a certified chemical fume hood.[7] |
All handling and preparation for disposal of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]
Part 2: On-Site Chemical Deactivation - Not Recommended
Attempting to chemically neutralize or deactivate this compound in a standard laboratory setting is strongly discouraged. The high nitrogen content and energetic nature of the tetrazole ring present a significant risk of uncontrolled, explosive decomposition.[3][4] Mixing with other chemicals, even for neutralization purposes, could trigger a violent reaction.[4] The recommended and safest course of action is to treat the compound as hazardous waste and transfer it to a licensed disposal facility.
Part 3: Step-by-Step Waste Containment and Labeling Protocol
Proper containment and labeling are critical for ensuring the safety of all personnel and for compliance with hazardous waste regulations.[9]
3.1. Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound powder must be kept in its original container or transferred to a clearly labeled, sealed container designated for solid chemical waste.[7]
-
Contaminated materials such as weighing papers, pipette tips, and gloves must be collected in a designated, sealed hazardous waste container.[7]
-
-
Liquid Waste:
3.2. Container and Labeling Procedure:
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw cap.[4][9] The container must be in good condition, free of cracks or residue.
-
Careful Transfer of Waste:
-
For solids, use spark-proof tools to transfer the waste into the designated container.[4][5]
-
For liquids, carefully pour the solution to avoid splashing.
-
Crucially, do not subject the compound to grinding, shock, or friction. [4][5][11]
-
Do not fill the container to more than 80% of its capacity to allow for potential vapor expansion.[4]
-
-
Affix Hazardous Waste Label: The label must include the following information:[4][9]
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
Specific hazard warnings: "Toxic," "Irritant," and "Potentially Explosive."[4]
-
The date when the waste was first added to the container (accumulation start date).[4][9]
-
The name and contact information of the responsible researcher or laboratory.[4]
-
3.3. Storage of Hazardous Waste:
-
Store the labeled waste container in a designated and secure satellite accumulation area (SAA) for hazardous waste.[4][7]
-
Use secondary containment, such as a larger, chemically resistant bin, to mitigate spills.[7]
-
The storage area must be cool, dry, and well-ventilated, away from heat, open flames, direct sunlight, and all ignition sources.[4][5][12]
-
Segregate this waste from incompatible materials , particularly strong oxidizing agents, strong acids, and bases.[4][12]
Part 4: Disposal Workflow and Logistics
The ultimate disposal of this compound must be handled by professionals. The following workflow outlines the necessary steps.
Sources
- 1. carlroth.com [carlroth.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions | Russian Chemical Reviews [rcr.colab.ws]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. nj.gov [nj.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. mtu.edu [mtu.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. biofinechemical.com [biofinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
